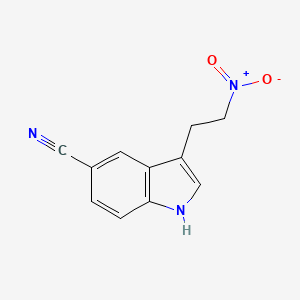
3-(2-nitroethyl)-5-cyano-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitroethyl)-5-cyano-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are a significant class of compounds due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethyl)-5-cyano-1H-indole typically involves the reaction of indole with nitroalkenes. One common method is the Friedel-Crafts reaction, where indole reacts with nitroalkenes in the presence of a catalyst such as acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-nitroethyl)-5-cyano-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the nitroethyl and cyano groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-aminoethyl)-5-cyano-1H-indole, while electrophilic substitution can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
3-(2-nitroethyl)-5-cyano-1H-indole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-(2-nitroethyl)-5-cyano-1H-indole involves its interaction with various molecular targets and pathways. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Similar structure but with a vinyl group instead of an ethyl group.
3-(2-nitroethyl)-1H-indole: Lacks the cyano group at the fifth position.
5-cyano-1H-indole: Lacks the nitroethyl group at the third position.
Uniqueness
3-(2-nitroethyl)-5-cyano-1H-indole is unique due to the presence of both nitroethyl and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
3-(2-nitroethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c12-6-8-1-2-11-10(5-8)9(7-13-11)3-4-14(15)16/h1-2,5,7,13H,3-4H2 |
Clé InChI |
TXAMZNCSZNYRCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CN2)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



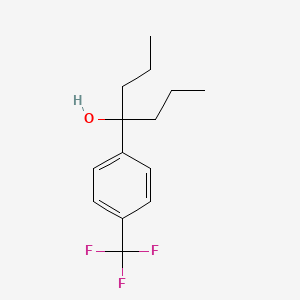
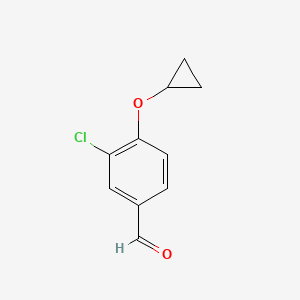
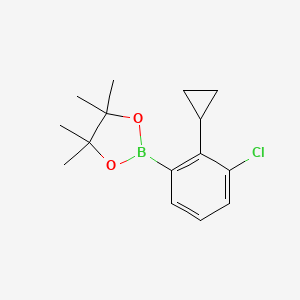

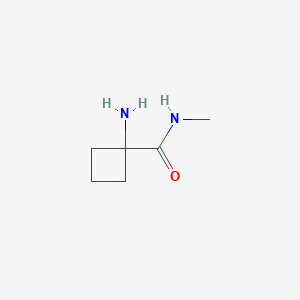
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

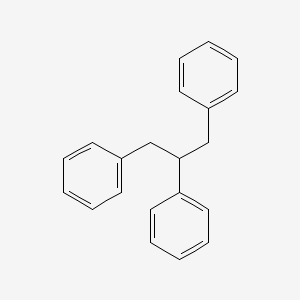
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)
